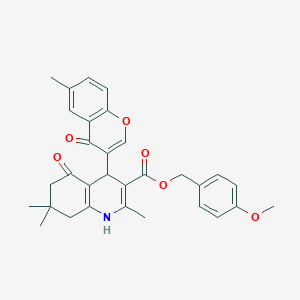methyl]phosphonate](/img/structure/B5089477.png)
dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate is a chemical compound that has been widely studied in the field of scientific research. It is a phosphonate derivative of a nitroaniline compound and has been found to have various applications in the field of organic synthesis, medicinal chemistry, and biochemical research.
作用機序
The mechanism of action of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate is not fully understood. However, it is believed to inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in increased cholinergic neurotransmission. In cancer cells, dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been found to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been found to have various biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and induce apoptosis in cancer cells, it has been found to have anti-inflammatory and neuroprotective properties. It has also been shown to reduce oxidative stress and improve cognitive function in animal models.
実験室実験の利点と制限
One advantage of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes in the body. However, its low solubility in water can make it difficult to work with in lab experiments. Additionally, its potential toxicity and side effects must be taken into consideration when studying its effects in vivo.
将来の方向性
There are several potential future directions for the study of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate. One area of research could focus on the development of more water-soluble derivatives of the compound to improve its usability in lab experiments. Additionally, further investigation into its potential as an anticancer agent could lead to the development of new cancer treatments. The antioxidant and neuroprotective properties of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate could also be studied for their potential use in preventing or treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
合成法
The synthesis of dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate involves the reaction of 4-isopropylaniline with 4-nitrobenzaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting Schiff base is then reacted with diethyl phosphite and propyl bromide to yield the final product.
科学的研究の応用
Dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been extensively studied as a potential inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the central nervous system. It has also been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, dipropyl [[(4-isopropylphenyl)amino](4-nitrophenyl)methyl]phosphonate has been found to have antioxidant properties and has been studied for its potential use in preventing oxidative stress-related diseases.
特性
IUPAC Name |
N-[dipropoxyphosphoryl-(4-nitrophenyl)methyl]-4-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2O5P/c1-5-15-28-30(27,29-16-6-2)22(19-9-13-21(14-10-19)24(25)26)23-20-11-7-18(8-12-20)17(3)4/h7-14,17,22-23H,5-6,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEFIKYFYQREPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP(=O)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC2=CC=C(C=C2)C(C)C)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-indazol-3-yl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B5089406.png)
![N-[(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5089413.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-phenylurea](/img/structure/B5089421.png)
![N-[5-(1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5089428.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5089435.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(4-chloro-3,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B5089439.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089443.png)
![ethyl 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B5089455.png)
![3,3'-[1,4-phenylenebis(methylylidenenitrilo)]diphenol](/img/structure/B5089475.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5089486.png)
![(4aS*,8aR*)-2-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)decahydroisoquinoline](/img/structure/B5089491.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5089497.png)

![7-(3,4,5-trimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5089510.png)